![molecular formula C16H19F3N2O B4878183 1-[(2-methylcyclopropyl)carbonyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4878183.png)
1-[(2-methylcyclopropyl)carbonyl]-4-[3-(trifluoromethyl)phenyl]piperazine
Overview
Description
1-[(2-methylcyclopropyl)carbonyl]-4-[3-(trifluoromethyl)phenyl]piperazine, also known as CTTP, is a chemical compound that has been of great interest to the scientific community due to its potential applications in the field of drug discovery. CTTP is a piperazine derivative that has been shown to possess a range of biological activities, including antipsychotic, anxiolytic, and anti-inflammatory properties.
Mechanism of Action
The exact mechanism of action of 1-[(2-methylcyclopropyl)carbonyl]-4-[3-(trifluoromethyl)phenyl]piperazine is not fully understood. However, it has been shown to act as a dopamine D2 receptor antagonist, which may contribute to its antipsychotic and anxiolytic effects. 1-[(2-methylcyclopropyl)carbonyl]-4-[3-(trifluoromethyl)phenyl]piperazine has also been shown to inhibit the release of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects
1-[(2-methylcyclopropyl)carbonyl]-4-[3-(trifluoromethyl)phenyl]piperazine has been shown to have a range of biochemical and physiological effects. It has been shown to reduce dopamine release in the brain, which may contribute to its antipsychotic and anxiolytic effects. 1-[(2-methylcyclopropyl)carbonyl]-4-[3-(trifluoromethyl)phenyl]piperazine has also been shown to inhibit the release of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-[(2-methylcyclopropyl)carbonyl]-4-[3-(trifluoromethyl)phenyl]piperazine is its ability to act as a selective dopamine D2 receptor antagonist. This makes it a potentially useful tool for studying the role of dopamine in various physiological and pathological processes. However, one limitation of 1-[(2-methylcyclopropyl)carbonyl]-4-[3-(trifluoromethyl)phenyl]piperazine is its relatively low potency compared to other dopamine D2 receptor antagonists.
Future Directions
There are several future directions for the study of 1-[(2-methylcyclopropyl)carbonyl]-4-[3-(trifluoromethyl)phenyl]piperazine. One area of interest is the development of more potent analogs of 1-[(2-methylcyclopropyl)carbonyl]-4-[3-(trifluoromethyl)phenyl]piperazine that can be used as drug candidates. Another area of interest is the investigation of the potential use of 1-[(2-methylcyclopropyl)carbonyl]-4-[3-(trifluoromethyl)phenyl]piperazine as a PET imaging agent for the detection of dopamine receptors in the brain. Additionally, the role of 1-[(2-methylcyclopropyl)carbonyl]-4-[3-(trifluoromethyl)phenyl]piperazine in the regulation of the immune system and its potential use as an anti-inflammatory agent warrants further investigation.
Scientific Research Applications
1-[(2-methylcyclopropyl)carbonyl]-4-[3-(trifluoromethyl)phenyl]piperazine has been extensively studied for its potential use as a drug candidate. It has been shown to possess a range of biological activities, including antipsychotic, anxiolytic, and anti-inflammatory properties. 1-[(2-methylcyclopropyl)carbonyl]-4-[3-(trifluoromethyl)phenyl]piperazine has been investigated as a potential treatment for schizophrenia, anxiety disorders, and inflammatory diseases. It has also been studied for its potential use as a PET imaging agent for the detection of dopamine receptors in the brain.
properties
IUPAC Name |
(2-methylcyclopropyl)-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N2O/c1-11-9-14(11)15(22)21-7-5-20(6-8-21)13-4-2-3-12(10-13)16(17,18)19/h2-4,10-11,14H,5-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQHCTKYUVRRBRL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.